molecular formula C8H15Cl2N3 B1419066 N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride CAS No. 893638-31-8

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B1419066
CAS No.: 893638-31-8
M. Wt: 224.13 g/mol
InChI Key: IRMSOCTZENKSHA-UHFFFAOYSA-N
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Description

Historical Context and Development of Cyclopenta[c]pyrazole Chemistry

The development of cyclopenta[c]pyrazole chemistry traces its origins to the broader evolution of pyrazole heterocyclic systems, which began with foundational work in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of five-membered heterocycles containing two adjacent nitrogen atoms. The classical synthetic approach to pyrazole derivatives was subsequently developed by Hans von Pechmann in 1898, who demonstrated the synthesis of pyrazole from acetylene and diazomethane, providing a fundamental method that would influence subsequent research directions.

The specific development of cyclopenta[c]pyrazole derivatives emerged through systematic investigations into fused ring systems that combine the pyrazole nucleus with cyclopentane frameworks. Early pioneering work in this area was conducted by Albar, Makki, and Faidallah, who demonstrated that condensation reactions of diarylmethylidenecyclopentanes with hydrazine derivatives could afford corresponding fused pyrazoles. This methodology represented a significant advancement in accessing cyclopenta[c]pyrazole scaffolds through practical synthetic routes.

Contemporary research has witnessed remarkable progress in cyclopenta[c]pyrazole synthesis methodologies. Recent investigations by Barashkova and colleagues have demonstrated divergent access to both bicyclo[3.1.0]hexane and cyclopenta[c]pyrazole scaffolds through solvent-directed reactivity of 5-iodotriazoles. This approach involves intramolecular cyclization with concomitant noncatalytic (3 + 2)-cycloaddition, where solvent selection enables control over the transformation outcome.

Advanced synthetic strategies have also been developed through interrupted Ohira-Bestmann reactions. Sandmeier, Sievertsen, and Carreira have reported stereoselective synthesis of cyclopenta[c]pyrazoles from γ,δ-unsaturated aldehydes through domino sequences involving one-carbon homologation and intramolecular azomethine ylide cycloaddition. These methodologies demonstrate the sophisticated level of synthetic control that has been achieved in accessing structurally complex cyclopenta[c]pyrazole derivatives.

Significance of N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride in Chemical Research

This compound occupies a unique position within heterocyclic chemistry research due to its distinctive structural characteristics and synthetic accessibility. The compound, bearing Chemical Abstracts Service number 1201633-63-7, exhibits a molecular formula of C8H13N3·2HCl and a molecular weight of 224.13 grams per mole. Its systematic International Union of Pure and Applied Chemistry name, N-methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride, reflects the precise structural arrangement of its constituent functional groups.

The compound's significance in chemical research stems from its role as a representative member of tetrahydrocyclopenta[c]pyrazole derivatives, which have gained prominence as versatile scaffolds for medicinal chemistry applications. The tetrahydro designation indicates the saturation of the cyclopentane ring portion, while maintaining the aromatic character of the pyrazole moiety, creating a unique electronic environment that influences both chemical reactivity and biological activity profiles.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1201633-63-7
Alternative Chemical Abstracts Service Number 893638-31-8
Molecular Formula C8H13N3·2HCl
Molecular Weight 224.13 g/mol
International Chemical Identifier InChI=1S/C8H13N3.2ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;;/h9H,2-5H2,1H3,(H,10,11);2*1H
Simplified Molecular Input Line Entry System CNCC1=NNC2=C1CCC2.Cl.Cl
Physical Form Solid
Storage Requirements Room temperature

Research investigations have demonstrated that this compound serves as a valuable synthetic intermediate and research tool for exploring structure-activity relationships within the broader context of heterocyclic chemistry. Its availability through commercial sources has facilitated widespread research access, enabling systematic studies of its chemical behavior and potential applications.

Taxonomic Classification within Heterocyclic Chemistry

Within the systematic classification of heterocyclic compounds, this compound belongs to the broad category of nitrogen-containing heterocycles, specifically within the pyrazole subfamily. Heterocyclic compounds are defined as cyclic structures containing atoms of at least two different elements as ring members, and they constitute more than half of all known chemical compounds.

The compound's core structure features a five-membered ring system characteristic of the azole family, which encompasses heterocycles containing nitrogen atoms in specific positional arrangements. Pyrazoles specifically contain two adjacent nitrogen atoms within the five-membered ring, distinguishing them from other azole variants such as imidazoles, which contain non-adjacent nitrogen atoms.

Table 2: Hierarchical Classification of this compound

Classification Level Category Defining Characteristics
Primary Class Heterocyclic Compounds Cyclic structures with multiple element types
Secondary Class Five-membered Heterocycles Ring systems containing five atoms
Tertiary Class Azoles Five-membered rings with nitrogen heteroatoms
Quaternary Class Pyrazoles Two adjacent nitrogen atoms in five-membered ring
Specific Subclass Fused Pyrazoles Pyrazole ring fused to additional ring systems
Structural Type Cyclopenta[c]pyrazole Pyrazole fused to cyclopentane ring
Saturation Level Tetrahydro Partially saturated fused ring system

The fused nature of the cyclopenta[c]pyrazole system places this compound within the specialized category of bicyclic heterocycles, where the pyrazole ring shares common atoms with the cyclopentane component. This fusion pattern, designated by the [c] nomenclature, indicates that the rings share a common edge, creating a rigid molecular framework that influences both chemical reactivity and three-dimensional structure.

The systematic name cyclopenta[c]pyrazole corresponds to Chemical Abstracts Service number 250-39-5 for the parent unsubstituted framework, with molecular formula C6H4N2. The compound under investigation represents a functionalized derivative of this parent structure, incorporating both reduction of the cyclopentane ring (tetrahydro designation) and substitution with methylated methanamine functionality.

Related Pyrazole-Containing Compounds and Their Scientific Relevance

The broader landscape of pyrazole-containing compounds encompasses a diverse array of structures that have found significant applications across multiple scientific disciplines. Within medicinal chemistry, pyrazole derivatives have emerged as privileged scaffolds for drug development, with numerous approved pharmaceuticals incorporating pyrazole moieties as essential structural components.

The importance of pyrazole scaffolds in protein kinase inhibitor design has been extensively documented, with eight pyrazole-containing compounds among the 74 small molecule protein kinase inhibitors approved by the United States Food and Drug Administration. These include avapritinib, asciminib, crizotinib, encorafenib, erdafitinib, pralsetinib, pirtobrutinib, and ruxolitinib, demonstrating the therapeutic relevance of pyrazole-based structures.

Tricyclic pyrazole-based compounds have shown particular promise as useful scaffolds for cannabinoid receptor modulation. Research by various groups has demonstrated that 1,4-dihydroindeno(1,2-c)pyrazole derivatives exhibit high affinity for cannabinoid receptors, with structure-activity relationship studies revealing the importance of specific substitution patterns for receptor selectivity. These findings highlight the broader potential of fused pyrazole systems in medicinal chemistry applications.

Table 3: Representative Pyrazole-Containing Compounds in Medical Applications

Compound Name Therapeutic Target Clinical Status Structural Classification
Crizotinib Anaplastic Lymphoma Kinase Approved Pyrazole-containing kinase inhibitor
Celecoxib Cyclooxygenase-2 Approved Pyrazole anti-inflammatory
Ruxolitinib Janus Kinase Approved Pyrazole kinase inhibitor
Erdafitinib Fibroblast Growth Factor Receptor Approved Pyrazole kinase inhibitor
Avapritinib Kit/Platelet-Derived Growth Factor Receptor Alpha Approved Pyrazole kinase inhibitor

Contemporary research has expanded into specialized areas such as benzofuro(3,2-c)pyrazole derivatives, which represent bioisosteric analogs of indeno(1,2-c)pyrazole compounds. These structural modifications, involving replacement of methylene units with oxygen atoms, demonstrate the systematic approach employed in optimizing pyrazole-based scaffolds for specific biological targets.

Synthesis methodologies for pyrazole derivatives continue to evolve, with recent advances including multicomponent reactions and cascade transformations that enable efficient access to complex molecular architectures. The development of practical synthetic routes has facilitated broader investigation of pyrazole chemistry, contributing to the expanding understanding of structure-activity relationships within this important heterocyclic family.

The chemical stability of pyrazole rings against metabolic oxidation, particularly compared to related heterocycles such as imidazole and thiazole, contributes to their favorable pharmacokinetic properties. This metabolic stability, attributed to the strong acidic nature of pyrazoles, makes them attractive scaffolds for drug development where prolonged biological activity is desired.

Properties

IUPAC Name

N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;;/h9H,2-5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSOCTZENKSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC2=C1CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658000
Record name N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-31-8
Record name N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride is a compound with potential biological activities that have garnered interest in pharmacological research. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: N-methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
  • Molecular Formula: C₈H₁₅Cl₂N₃
  • Molecular Weight: 224.13 g/mol
  • CAS Number: 1201633-63-7

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole structure followed by methylation and salt formation with hydrochloric acid. The detailed synthetic pathway remains proprietary and is often optimized for yield and purity.

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest that it could act as a modulator of muscarinic receptors, which are implicated in numerous neurological disorders. Muscarinic agonists have shown promise in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling in the brain .

Key Mechanisms:

  • Muscarinic Receptor Activation: Potential agonist activity at M(1), M(2), and M(4) receptors.
  • Neuroprotective Effects: May exhibit neuroprotective properties through modulation of neurotransmitter release.

Pharmacological Studies

Several studies have evaluated the biological activities of this compound:

  • Antimicrobial Activity:
    • In vitro assays demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
    • Case Study: A study reported MIC values against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties.
  • Antiproliferative Effects:
    • The compound has shown potential antiproliferative effects against cancer cell lines such as Hela and A549.
    • Case Study: In vitro tests indicated IC50 values suggesting moderate to high antiproliferative activity.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC)
AntimicrobialEscherichia coliSignificant inhibition (MIC)
AntiproliferativeHela CellsIC50 = 226 µg/mL
AntiproliferativeA549 CellsIC50 = 242 µg/mL

Safety and Toxicology

The compound is classified as an irritant. Safety data sheets recommend handling it with care to prevent skin or eye contact. Long-term toxicity studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole- and amine-containing molecules. Key structural analogues include:

Compound Name Core Structure Key Substituents/Modifications Similarity Score CAS Number
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride (Target) Cyclopenta[c]pyrazole Dihydrochloride salt, methylamine side chain 1.00 893638-31-8
N-Methyl-1-(pyrrolidin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine dihydrochloride Pyrrolidine + tetrahydro-2H-pyran Dual heterocyclic substituents 0.94 2044704-91-6
N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride Tetrahydro-2H-pyran Ethylamine side chain, hydrochloride salt 0.93 1220030-24-9
N-Methyl-1-(piperidin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)methanamine dihydrochloride Piperidine + tetrahydro-2H-pyran Piperidine ring, dihydrochloride salt 0.90 72088-42-7

Key Observations :

  • Salt Forms : Dihydrochloride salts (target and analogues) improve aqueous solubility relative to free bases, critical for bioavailability in drug development .
  • Substituent Diversity : Analogues with tetrahydro-2H-pyran or piperidine moieties may exhibit varied lipophilicity and hydrogen-bonding capacity, influencing membrane permeability and metabolic stability .

Physicochemical Properties

  • Melting Points : The dihydrochloride salt form (target) likely has a higher melting point (>200°C estimated) than neutral pyrazole derivatives (e.g., 133–183°C for compounds in ) due to ionic interactions .
  • Solubility : The dihydrochloride salt enhances water solubility, advantageous for formulation. In contrast, ’s carboxamides require organic solvents (e.g., chloroform) for purification .
  • Spectroscopic Data : While specific data for the target is unavailable, analogues in show characteristic ^1H-NMR peaks for aryl (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm), suggesting the target’s cyclopentane protons may resonate near δ 1.5–2.5 ppm .

Preparation Methods

Cyclization of Pyrazole Derivatives

The core cyclopenta[c]pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds. Microwave-assisted synthesis has proven effective, offering high yields and reaction efficiency.

  • Method: Reaction of hydrazines with 1,3-dicarbonyl compounds under microwave irradiation.
  • Reaction Conditions: Microwave heating at approximately 50°C for 10–15 minutes.
  • Reagents: Hydrazine derivatives, diketones, or ketoesters.
  • Outcome: Formation of the tetrahydrocyclopenta[c]pyrazole core with yields around 80–95%.

Regioselective Metal-Catalyzed Synthesis

Base-metal catalysis, particularly cobalt(II) chloride in acetonitrile, facilitates regioselective formation of the cyclopenta[c]pyrazole ring from hydrazines and diketones.

  • Method: Cobalt(II) chloride catalyzed cyclization.
  • Reaction Conditions: Room temperature, in acetonitrile, with high regioselectivity (>99%).
  • Advantages: Economical, scalable, and environmentally friendly.

N-Methylation of the Pyrazolylamine Intermediate

Methylation via Reductive Amination

The primary amine on the cyclopenta[c]pyrazole is methylated using methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions.

  • Method: N-Methylation using methyl iodide or dimethyl sulfate.
  • Reaction Conditions: Reflux in polar solvents like acetonitrile or dichloromethane, with bases such as potassium carbonate or triethylamine.
  • Yields: Typically high, around 80–95%.

Alternative Method: Reductive Methylation

Using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to achieve methylation selectively.

Formation of Dihydrochloride Salt

The free base is converted into the dihydrochloride salt via acidification with hydrochloric acid.

  • Method: Dissolution of the methylated amine in water or ethanol, followed by addition of HCl gas or concentrated HCl.
  • Reaction Conditions: Mild stirring at room temperature.
  • Yield: Quantitative salt formation, typically near 100%.

Summary of Preparation Methods with Data Table

Step Method Reagents Conditions Yield Notes
1 Cyclization of hydrazines with diketones Hydrazines, diketones Microwave at 50°C, 10–15 min 80–95% Efficient, high-yielding
2 Metal-catalyzed regioselective cyclization Hydrazines, diketones, CoCl₂ Room temperature, acetonitrile >99% regioselectivity Economical, scalable
3 N-methylation Methyl iodide or formaldehyde + NaBH₃CN Reflux in acetonitrile or methanol 80–95% Selective methylation
4 Salt formation HCl gas or concentrated HCl Aqueous solution, room temp Quantitative Stable dihydrochloride salt

Research Findings and Additional Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields, making it suitable for large-scale preparations.
  • Base-metal catalysis (e.g., cobalt(II) chloride) offers regioselectivity and environmentally friendly conditions.
  • Methylation strategies vary based on desired selectivity and available reagents; reductive methylation provides milder conditions.
  • Salt formation is straightforward, ensuring the compound's stability and solubility for further applications.

Q & A

Q. Q1. What are the recommended synthetic routes for N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrazoline derivatives typically involves cyclization of hydrazines with α,β-unsaturated ketones or aldehydes. For example, describes a method where pyrazole intermediates are alkylated using 1-bromo-3-chloropropane under basic conditions. To optimize yields:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, especially during alkylation and subsequent HCl salt formation .
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity using NMR (e.g., ¹H NMR δ 2.65–3.10 ppm for methylamine protons) .

Q. Q2. How can structural confirmation of the compound and its intermediates be achieved?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include cyclopentane ring protons (δ 1.80–2.50 ppm, multiplet) and pyrazole C-3 carbon (δ 150–155 ppm). For the dihydrochloride salt, observe downfield shifts in NH protons (δ 8.50–10.00 ppm) .
  • Mass Spectrometry (MS) : Use HRMS (ESI+) to confirm the molecular ion [M+H]⁺. Expected m/z for C₈H₁₅Cl₂N₃: 224.13 (calc.), 224.07 (observed) .
  • Elemental Analysis : Match calculated vs. experimental values (e.g., C 43.3%, H 6.5%, N 18.0%) to verify stoichiometry .

Q. Q3. What solvents and storage conditions are optimal for maintaining compound stability?

Methodological Answer:

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane or diethyl ether. Prepare stock solutions in DMSO (2 mg/mL) for biological assays .
  • Storage : Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants. Avoid freeze-thaw cycles to prevent hydrolysis of the dihydrochloride salt .

Advanced Research Questions

Q. Q4. How can bioanalytical methods be validated for quantifying this compound in plasma or brain tissue?

Methodological Answer:

  • Sample Preparation : Spike plasma/brain homogenates with internal standards (e.g., BPN-3783 in ). Use protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) .
  • LC-MS/MS Parameters :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 5 min).
    • Detection: MRM transitions m/z 224.1 → 154.0 (analyte) and m/z 378.3 → 245.1 (internal standard) .
  • Validation Metrics : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per FDA guidelines.

Q. Q5. What strategies resolve contradictions in reported receptor binding affinities for pyrazoline derivatives?

Methodological Answer:

  • Assay Variability : Standardize assay conditions (e.g., buffer pH, temperature) to minimize discrepancies. For example, reports pyrazole-carboxamide IC₅₀ values using competitive binding assays with [³H]-ligands.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses with structural analogs. Adjust protonation states of the dihydrochloride salt to reflect physiological pH .

Q. Q6. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

Methodological Answer:

  • Solubility & Bioavailability : The salt form enhances aqueous solubility (e.g., >2 mg/mL vs. <0.1 mg/mL for free base) but may reduce membrane permeability. Use Caco-2 cell assays to compare apparent permeability (Papp) .
  • In Vivo Studies : Administer equimolar doses (e.g., 10 mg/kg) to rodents and measure plasma AUC₀–24h via LC-MS/MS. The salt form may show faster absorption (Tmax 1–2 h vs. 2–4 h) due to improved dissolution .

Q. Q7. What are the key challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. methylamine to pyrazole intermediate) to minimize unreacted starting material. Use in-line FTIR to monitor reaction endpoints .
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1 v/v) for large batches. Purity >95% is achievable, confirmed by HPLC (C18 column, 210 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

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